Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate
Description
Properties
IUPAC Name |
benzyl 1,9-diazaspiro[4.6]undecane-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-16(21-14-15-6-2-1-3-7-15)19-12-5-9-17(10-13-19)8-4-11-18-17/h1-3,6-7,18H,4-5,8-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEKXJBJPKHWHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN(CC2)C(=O)OCC3=CC=CC=C3)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of linear precursors containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the spirocyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
Scientific Research Applications
Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate has several notable applications:
- Drug Discovery The compound's unique structural properties make it an attractive candidate for further exploration in pharmaceutical research. It has been investigated for its potential as an inhibitor of various protein kinases, which are critical in regulating cell functions and signaling pathways. The compound's unique structure allows it to interact effectively with ATP-binding sites in kinases, making it a candidate for drug development aimed at treating diseases such as cancer.
- Organic Synthesis Various synthetic routes have been documented, emphasizing scalability and efficiency in producing this compound for research and potential therapeutic applications. These reactions allow for the modification of the compound's structure, potentially leading to derivatives with enhanced properties or activities.
- Catalysis Studies this compound exhibits significant biological activity, particularly in medicinal chemistry.
Interaction Studies
Interaction studies involving this compound have focused on its binding affinity to various protein targets. These studies often utilize techniques such as:
- X-ray crystallography
- NMR spectroscopy
- Molecular docking
Such studies provide insights into the mechanism of action and potential therapeutic effects of this compound.
Comparable Compounds
This compound shares structural similarities with several other spirocyclic compounds.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benzyl 2-oxo-1,8-diazaspiro[4.5]decane | Contains an oxo group instead of a carboxylate | Potentially different biological activities |
| Benzyl 1-bromo-8-thia-1-azaspiro[4.5]decane | Features a sulfur atom instead of nitrogen | May exhibit distinct reactivity profiles |
| Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane | Contains two carbonyl groups | Enhanced reactivity due to multiple electrophilic sites |
Mechanism of Action
The mechanism by which Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic structure allows it to bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Key Structural and Functional Differences
| Compound Name | Spiro Ring System | Molecular Weight (g/mol) | Functional Groups | Key Applications |
|---|---|---|---|---|
| Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate | [4.6] | 324.8 (HCl salt) | Benzyl ester, two tertiary amines | Pharmaceutical intermediates |
| Benzyl 1,8-diazaspiro[5.5]undecane-8-carboxylate | [5.5] | N/A | Benzyl ester | Protein degrader building blocks |
| Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate | [5.5] | 304.346 | Benzyl ester, ketone, ether oxygen | PROTACs, targeted therapies |
| tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate | [4.5] | N/A | tert-Butyl ester | Kinase inhibitor intermediates |
| Methyl 2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-carboxylate | [4.6] | 228.245 | Methyl ester, ketone, ether oxygen | Synthetic intermediates |
Key Observations:
- Ring Size and Rigidity: The [4.6] spiro system in the target compound provides a unique balance of rigidity and steric hindrance compared to [5.5] systems (e.g., –9) or [4.5] systems (e.g., ). Smaller rings (e.g., [3.5] in ) increase strain but enhance binding selectivity in enzyme pockets .
- Functional Group Impact: The benzyl ester in the target compound contrasts with tert-butyl esters (), which offer greater acid stability but require harsher deprotection conditions .
Biological Activity
Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which incorporates two nitrogen atoms into a bicyclic framework. This compound has garnered attention in medicinal chemistry due to its potential as an inhibitor of various protein kinases, which play critical roles in cell signaling and regulation.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 288.34 g/mol
- CAS Number : 1160246-79-6
This compound exhibits significant biological activity through its interaction with ATP-binding sites in protein kinases. This interaction is crucial for the regulation of various cellular processes, including proliferation and apoptosis. The compound's structure allows it to effectively mimic ATP, leading to inhibition of kinase activity, which is particularly relevant in cancer therapy.
Biological Activity Overview
Research has shown that this compound possesses several biological activities:
- Inhibition of Protein Kinases : The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression.
- Antiproliferative Effects : Studies indicate that it may reduce cell viability in various cancer cell lines by inducing apoptosis.
- Potential Synergistic Effects : When combined with other therapeutic agents, such as PARP inhibitors, it may enhance the overall efficacy of cancer treatments.
In Vitro Studies
A series of in vitro studies have demonstrated the antiproliferative effects of this compound on various cancer cell lines. For instance:
- Cell Lines Tested : A431 (human epidermoid carcinoma), HepG2 (liver cancer), and others.
- IC Values : The compound exhibited IC values ranging from 0.5 to 5 µM depending on the cell line.
Comparative Analysis with Other Compounds
A comparative analysis highlights the unique properties of this compound against similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benzyl 2-oxo-1,8-diazaspiro[4.5]decane | Contains an oxo group | Different biological activities |
| Benzyl 1-bromo-8-thia-1-azaspiro[4.5]decane | Features a sulfur atom | Distinct reactivity profiles |
| Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane | Contains two carbonyl groups | Enhanced reactivity |
Synthesis and Derivatives
The synthesis of this compound involves several key steps that emphasize scalability and efficiency:
- Starting Materials : Appropriate precursors are selected based on desired structural features.
- Reactions : Various synthetic routes have been documented, including condensation reactions and cyclization processes.
- Derivatives : Modifications to the benzyl group or carboxylate can lead to derivatives with enhanced biological properties.
Q & A
Q. What are the key synthetic routes for preparing Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate, and how are intermediates optimized?
Synthesis typically involves multi-step protocols, including annulation of primary amines with resin-bound bismesylates under microwave-assisted conditions to form the spirocyclic core . For intermediates, tert-butyl or benzyl carbamate linkers are critical for regioselectivity . Optimization may require adjusting reaction time (e.g., 3 hours at 80°C for amination steps) and catalysts like tetrabutyl ammonium iodide (0.001 mmol) to enhance yields .
Q. How is the purity and structural integrity of this compound validated during synthesis?
Liquid chromatography-mass spectrometry (LCMS) with [M+H]<sup>+</sup> ion monitoring (e.g., m/z 701 or 757) and HPLC retention times (1.25–1.32 minutes under SMD-TFA05 conditions) are standard for purity assessment . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are recommended for structural confirmation, though specific data for this compound are not publicly available in the reviewed literature.
Q. What protecting group strategies are effective for the diazaspiro core during functionalization?
Tert-butyloxycarbonyl (Boc) and benzyl (Cbz) groups are widely used to protect amine functionalities in related diazaspiro compounds. For example, tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 937729-06-1) demonstrates stability under acidic conditions, enabling selective deprotection .
Advanced Research Questions
Q. How can reaction conditions be tailored to address low yields in spirocyclic ring formation?
Contradictions in yield data across studies suggest sensitivity to solvent polarity and temperature. For example, 1,3-dimethyl-2-imidazolidinone enhances solubility in alkylation steps, while N,N-dimethylformamide (DMF) is preferred for SN2 reactions with bromoalkanes . Kinetic studies under varying temperatures (e.g., 50–100°C) and catalyst screening (e.g., tetrabutylammonium iodide vs. potassium carbonate) are critical for optimization .
Q. What mechanistic insights explain regioselectivity challenges during benzyl group introduction?
Regioselectivity in benzylation is influenced by steric hindrance and electronic effects of substituents on the diazaspiro core. Computational modeling (DFT) of transition states or experimental probes like isotopic labeling (e.g., <sup>13</sup>C-NMR) can clarify preferred reaction pathways. Evidence from tert-butyl analogs suggests that bulky groups at the 2-position direct electrophilic attacks to the 8-position .
Q. How are contradictory biological activity results reconciled for structurally similar analogs?
For example, 8-l-Cystinyl bis(1,8-diazaspiro[4.5]decane) shows cystine crystallization inhibition, but minor structural changes (e.g., spiro[4.6] vs. spiro[4.5] systems) may alter binding affinity . Comparative assays using X-ray crystallography or surface plasmon resonance (SPR) are recommended to map structure-activity relationships (SARs).
Methodological Challenges and Solutions
Q. What purification techniques resolve co-elution issues in HPLC analysis?
Co-elution of byproducts can occur due to similar polarities. Gradient elution with MeCN/water (0.1% formic acid) on YMC-Actus Triart C18 columns (5 μm, 12 nm) improves resolution . For persistent impurities, preparative HPLC with fraction collection and LCMS-guided pooling is advised.
Q. How are acid-sensitive intermediates stabilized during deprotection?
Hydrochloric acid (4 N in dioxane) at room temperature for 1 hour effectively removes Boc groups without degrading the spirocyclic core . For benzyl groups, catalytic hydrogenation (H2/Pd-C) under mild pressure (1–3 atm) is preferable to harsh acidic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
